molecular formula C12H16ClNO B8323329 N-pentyl-N-phenylcarbamoyl chloride

N-pentyl-N-phenylcarbamoyl chloride

Cat. No.: B8323329
M. Wt: 225.71 g/mol
InChI Key: JANBAZRFBOALFH-UHFFFAOYSA-N
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Description

N-Pentyl-N-phenylcarbamoyl chloride (hypothetical structure: C₆H₅N(C₅H₁₁)COCl) is a carbamoyl chloride derivative featuring a pentyl (C₅H₁₁) and a phenyl (C₆H₅) group attached to the nitrogen atom. While specific data for this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related compounds such as N-methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1) and N-chloromethyl-N-phenylcarbamoyl chloride (CAS 52123-54-3). Carbamoyl chlorides are critical intermediates in organic synthesis, particularly for generating ureas, carbamates, and polyimide precursors .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-pentyl-N-phenylcarbamoyl chloride

InChI

InChI=1S/C12H16ClNO/c1-2-3-7-10-14(12(13)15)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3

InChI Key

JANBAZRFBOALFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent on the nitrogen atom significantly influences reactivity, solubility, and applications. Key analogs include:

Compound Molecular Formula Molecular Weight Substituent (R) Key Features
N-Pentyl-N-phenylcarbamoyl chloride (hypothetical) C₁₂H₁₆ClNO 237.71 Pentyl (C₅H₁₁) Long alkyl chain enhances lipophilicity
N-Methyl-N-phenylcarbamoyl chloride C₈H₈ClNO 169.61 Methyl (CH₃) Compact structure, higher crystallinity
N-Chloromethyl-N-phenylcarbamoyl chloride C₉H₉Cl₂NO 218.08 Chloromethyl (CH₂Cl) Electronegative Cl increases reactivity

Notes:

  • The methyl variant (CAS 4285-42-1) has a lower molecular weight and higher melting point (87–90°C), favoring crystalline product formation .
  • The chloromethyl derivative’s Cl atom enhances electrophilicity, making it more reactive in nucleophilic substitutions .

Physical and Chemical Properties

Property This compound N-Methyl-N-Phenylcarbamoyl Chloride N-Chloromethyl-N-Phenylcarbamoyl Chloride
Melting Point (°C) Not reported 87–90 Not reported
Boiling Point (°C) Not reported 280 Not reported
Density (g/cm³) ~1.1–1.2 (estimated) 1.1885 (estimate) Not reported
Reactivity Moderate (alkyl chain stabilizes) Moderate High (due to Cl)

Key Observations :

  • The methyl variant’s higher crystallinity (melting point 87–90°C) suggests suitability for controlled synthetic reactions .
  • The pentyl analog’s larger size may reduce volatility compared to the methyl derivative.

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